2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-17-8-4-7-12(17)13(18)9-16-14(19)10-5-2-3-6-11(10)15/h2-8,13,18H,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBHOCIFLWAEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include derivatives with altered functional groups, such as carbonyl compounds from oxidation, amines from substitution, and hydrocarbons from reduction.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis
- Role : Serves as an intermediate in the synthesis of more complex organic molecules.
- Reactions : Can undergo oxidation, reduction, and substitution reactions.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carbonyl compounds |
| Reduction | Lithium aluminum hydride | Hydrocarbons |
| Substitution | Sodium azide or thiourea | Amines |
Biology
Bioactive Compound Investigation
- Potential : Explored for antimicrobial and anticancer properties.
- Mechanism : The pyrrole ring enhances biological interactions through hydrogen bonding and π-stacking with macromolecules.
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against various pathogens |
| Anticancer Activity | Inhibits cancer cell proliferation |
Medicine
Therapeutic Development
- Research : Investigated for its therapeutic effects in drug development.
- Applications : Potential use in formulating new drugs targeting specific diseases.
| Application Area | Potential Uses |
|---|---|
| Cancer Treatment | Targeting tumor cells |
| Infection Control | Developing antibiotics |
Industry
Material Production
- Use : Employed in producing advanced materials such as polymers or coatings.
- Properties : The compound’s unique structure imparts specific physical and chemical properties beneficial for industrial applications.
| Industrial Application | Benefits |
|---|---|
| Polymer Production | Enhanced durability and resistance |
| Coating Materials | Improved adhesion and weather resistance |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide demonstrated significant inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL.
Case Study 2: Anticancer Properties
In vitro assays showed that the compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating effective cell growth inhibition at concentrations ranging from 10 to 50 µM. Further studies are ongoing to elucidate the mechanism of action.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and pyrrole groups can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or activation of biological pathways. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- The pyrrole side chain distinguishes it from simpler hydroxyethyl derivatives (e.g., ).
- Synthesis Efficiency : Yields vary widely; Rip-B (80%) and 3l (57%) outperform the target compound (35%), likely due to steric challenges in pyrrole-containing syntheses .
- Thermal Stability : Melting points for Rip-B and Rip-D (90–96°C) suggest higher crystallinity compared to halogenated analogs, which may lack strong intermolecular interactions .
Functional Group Interactions and Computational Insights
- Hydrogen Bonding : The hydroxyethyl group in the target compound and analogs (e.g., ) facilitates hydrogen bonding, critical for stabilizing crystal structures or binding biological targets .
- DFT Studies : Bromo and chloro analogs () exhibit stabilization via electrostatic interactions, with hydrogen bonds contributing >50% to total stabilization energy. This aligns with experimental observations of enhanced stability in halogenated benzamides .
Biological Activity
2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a complex organic compound that incorporates a bromine atom, a hydroxy group, and a pyrrole ring within its benzamide structure. This unique configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name: 2-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide
- Molecular Formula: C₁₄H₁₅BrN₂O₂
- Molecular Weight: 323.18 g/mol
- CAS Number: 1396794-52-7
The biological activity of 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is primarily attributed to its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions can modify its functional groups, potentially enhancing its bioactivity:
- Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
- Reduction: The bromine atom can be reduced to a hydrogen atom.
- Substitution: The bromine atom can be replaced with other nucleophiles, altering its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrole-benzamide compounds exhibit significant antimicrobial activity. For instance, compounds structurally similar to 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide were evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC Value (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Compound A | 3.12 | 2 |
| Compound B | 12.5 | 2 |
These findings suggest that modifications in the chemical structure can lead to enhanced antibacterial properties, making such compounds promising candidates for further development as antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. A study focusing on related pyrrole derivatives showcased their cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (mg/mL) |
|---|---|
| Hep-2 | 3.25 |
| P815 | 17.82 |
These results indicate that the presence of the pyrrole ring may contribute significantly to the cytotoxic potential against cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific functional groups in determining the biological activity of benzamide derivatives. The bromine atom and the hydroxy group appear critical for enhancing both antimicrobial and anticancer activities. The presence of the pyrrole moiety further supports these activities by influencing molecular interactions within biological systems .
Case Studies
Several case studies have focused on the synthesis and evaluation of similar compounds:
- Antibacterial Activity Against Toxoplasma gondii : A related compound demonstrated moderate activity against T. gondii tachyzoites, suggesting potential applications in treating parasitic infections .
- Inhibition of Enzymatic Activity : Research has shown that certain benzamide derivatives can inhibit specific enzymes crucial for bacterial survival, thereby enhancing their efficacy as antibacterial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide?
- Methodology : The compound can be synthesized via acylation reactions using benzoyl chloride derivatives. For example, refluxing 2-bromobenzoic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which is then reacted with the amine group of 2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethanol in the presence of pyridine as a base. Purification typically involves recrystallization from methanol or column chromatography .
- Key Considerations : Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield. Pyridine is often used to neutralize HCl byproducts .
Q. How can the structure of this compound be confirmed using crystallographic techniques?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data are collected using synchrotron or laboratory X-ray sources. The SHELX suite (e.g., SHELXL) is used for structure refinement, while ORTEP-III generates graphical representations of thermal ellipsoids .
- Key Considerations : High-resolution data (≤ 0.8 Å) are critical for accurate hydrogen atom positioning. Twinning or disorder requires specialized refinement protocols in SHELXL .
Q. What spectroscopic methods are employed to characterize this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ identify protons and carbons (e.g., aromatic protons at δ 7.2–8.0 ppm, hydroxyl groups at δ 5.0–6.0 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodology : Palladium-catalyzed asymmetric Suzuki-Miyaura coupling introduces axial chirality. For example, coupling 2-bromo-N-(tert-butyl)benzamide with aryl boronic acids using chiral ligands (e.g., Binap or Josiphos) achieves enantiomeric excess (ee) up to 93%. Optimization involves tuning ligand steric bulk and reaction temperature .
- Key Considerations : Substrate electronic effects (e.g., electron-withdrawing groups on the boronic acid) enhance coupling efficiency. Post-coupling functionalization (e.g., deprotection of tert-butyl groups) may be required .
Q. What strategies resolve contradictions in crystallographic data, such as twinning or disorder?
- Methodology : For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin laws and scale factors. For disorder, apply PART/SUMP constraints to model alternative conformers. High-resolution data (e.g., from synchrotrons) improve model reliability .
- Key Considerations : Validation tools (e.g., R-factor, ADP analysis) ensure model accuracy. Over-interpretation of low-resolution data can lead to false assignments .
Q. How are structure-activity relationships (SARs) analyzed for biological activity?
- Methodology :
- In vitro assays : Test derivatives for target inhibition (e.g., kinase or protease assays). For anti-inflammatory activity, measure COX-2 inhibition via ELISA .
- SAR trends : Modifications to the pyrrole ring (e.g., methylation at position 1) enhance metabolic stability, while bromine at the benzamide ortho position improves target binding affinity .
- Key Considerations : Use QSAR models to predict bioactivity and prioritize synthetic targets. Cross-validate with in vivo models (e.g., murine inflammation assays) .
Q. What are the challenges in scaling up electrochemical amination reactions for this compound?
- Methodology : Electrooxidative amination of sp² C-H bonds requires controlled potential (e.g., +1.2 V vs. Ag/AgCl) and compatible electrolytes (e.g., tetrabutylammonium hexafluorophosphate). Challenges include electrode fouling and side reactions (e.g., over-oxidation). Continuous-flow reactors improve scalability .
- Key Considerations : Optimize solvent (e.g., acetonitrile for high dielectric constant) and amine equivalents (≥3 equiv. for high yields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
